Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC13660158
Molecular Formula: C9H5ClF4O2
Molecular Weight: 256.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClF4O2 |
|---|---|
| Molecular Weight | 256.58 g/mol |
| IUPAC Name | methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |
| Standard InChI Key | MMOOQXIJQZWRJJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate features a benzene ring with three distinct substituents: a chlorine atom at position 6, a fluorine atom at position 2, and a trifluoromethyl group (–CF) at position 3. The ester functional group (–COOCH) occupies the carboxyl position, completing the molecule’s architecture.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.58 g/mol |
| IUPAC Name | Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
| SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
| InChIKey | MMOOQXIJQZWRJJ-UHFFFAOYSA-N |
The trifluoromethyl group’s strong electron-withdrawing effect and the halogen atoms’ electronegativity significantly influence the compound’s reactivity and solubility.
Synthesis and Manufacturing
Laboratory Synthesis
The compound is synthesized via acid-catalyzed esterification of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid with methanol. A typical procedure involves:
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Reaction Setup: Combine the benzoic acid (1.0 equiv) with excess methanol (5–10 equiv) and concentrated sulfuric acid (0.1 equiv).
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Reflux: Heat the mixture under reflux at 65–70°C for 6–8 hours.
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Workup: Neutralize the acid with aqueous sodium bicarbonate, extract the ester into an organic solvent (e.g., dichloromethane), and purify via distillation or chromatography.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 65–70°C |
| Catalyst | HSO |
| Yield | 70–85% |
Industrial Production
Industrial-scale synthesis optimizes cost and efficiency:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Catalyst Recycling: Sulfuric acid is recovered and reused to minimize waste.
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Purity Control: Distillation under reduced pressure achieves >98% purity.
Physicochemical Properties
Physical State and Solubility
The compound is a colorless to pale-yellow liquid at room temperature. Its solubility profile is dominated by the polar ester group and hydrophobic fluorinated substituents:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| Dichloromethane | >50 |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO and HF.
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Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, reverting to the parent benzoic acid.
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Electrophilic Reactivity: The electron-deficient aromatic ring undergoes nitration and sulfonation at position 4.
Applications
Pharmaceutical Intermediates
The compound’s fluorinated structure makes it a key precursor in drug discovery:
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Anticancer Agents: Functionalized to inhibit tyrosine kinases.
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Antiviral Compounds: Incorporated into protease inhibitors targeting RNA viruses.
Materials Science
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Liquid Crystals: The –CF group enhances thermal stability in display technologies.
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Polymer Additives: Improves UV resistance and dielectric properties in fluoropolymers.
| Hazard Category | Risk Mitigation |
|---|---|
| Corrosive | Use chemical-resistant gloves (e.g., nitrile). |
| Toxic Inhalation | Operate in a fume hood. |
| Environmental Hazard | Dispose via approved incineration. |
Emergency Procedures
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Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
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Spill Management: Absorb with inert material (e.g., vermiculite) and containerize for disposal.
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